3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Overview
Description
3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a useful research compound. Its molecular formula is C19H16N2O6 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.10083623 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Adsorption and Environmental Applications
One study discusses the use of chemically modified activated carbon for the adsorption and recovery of cobalt from aqueous media. Organic ligands, including benzoic acid derivatives, were used for surface modification, showing high efficiency in cobalt ion removal. This suggests potential environmental applications for water purification and metal recovery processes (Gunjate et al., 2020).
Luminescent Properties and Material Science
Research on lanthanide coordination compounds using benzoic acid derivatives as ligands has revealed insights into the influence of electron-donating and electron-withdrawing groups on photophysical properties. These studies suggest applications in material science, specifically in the development of luminescent materials with potential uses in sensors and displays (Sivakumar et al., 2010).
Organic Synthesis and Chemical Reactivity
A study on the synthesis of novel derivatives, including efforts to create amino compounds through chemical reactions involving benzoic acid derivatives, highlights the compound's role in synthetic organic chemistry. Such research points to broader applications in developing new pharmaceuticals, agrochemicals, and organic materials (Li Bo-yu, 2003).
Antioxidant and Biological Activity
Studies on natural products derived from fungi and plants, including phenyl ether derivatives similar to the compound of interest, have shown strong antioxidant activities. This indicates potential applications in pharmaceuticals and nutraceuticals, where antioxidant properties are valuable for health applications (Xu et al., 2017).
Biosynthesis of Natural Products
Research covering the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid, a structural element related to the compound of interest, underscores the importance of these pathways in producing biologically active compounds. This area of study is crucial for developing new drugs and understanding natural defense mechanisms in plants (Kang, Shen, & Bai, 2012).
Properties
IUPAC Name |
3-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-27-8-7-21-17(23)14-6-5-11(10-15(14)18(21)24)16(22)20-13-4-2-3-12(9-13)19(25)26/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKSJRZNAZATOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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